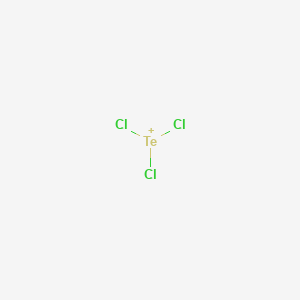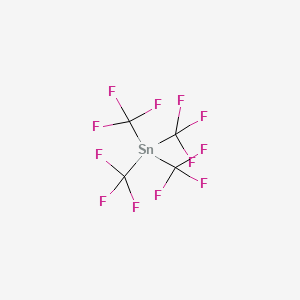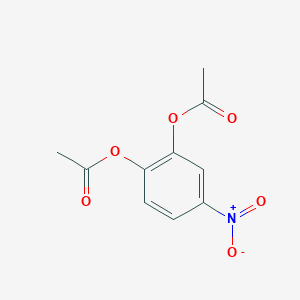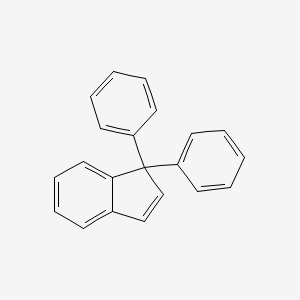
9-(4-Dimethylaminophenyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Dimethylaminophenyl)anthracene: is an organic compound belonging to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings in a linear arrangement. The compound this compound is characterized by the presence of a dimethylamino group attached to the phenyl ring at the 9-position of the anthracene structure. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Dimethylaminophenyl)anthracene typically involves the reaction of 9-anthraldehyde with 4-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent, and the pH is adjusted to 7-8. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(4-Dimethylaminophenyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine, chlorine, and nitrating agents are used for substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophilic reagent used.
Applications De Recherche Scientifique
Chemistry: 9-(4-Dimethylaminophenyl)anthracene is used as a precursor in the synthesis of other anthracene derivatives. It is also studied for its photophysical properties, including fluorescence and phosphorescence .
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies related to DNA intercalation and photodynamic therapy .
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy .
Industry: The compound finds applications in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices due to its excellent photophysical properties .
Mécanisme D'action
The mechanism of action of 9-(4-Dimethylaminophenyl)anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to cell damage and apoptosis .
Comparaison Avec Des Composés Similaires
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Compared to other anthracene derivatives, 9-(4-Dimethylaminophenyl)anthracene exhibits unique photophysical properties due to the presence of the dimethylamino group. This group enhances the compound’s fluorescence and makes it a better candidate for applications in optoelectronics and photodynamic therapy .
Propriétés
Numéro CAS |
38474-09-8 |
|---|---|
Formule moléculaire |
C22H19N |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-anthracen-9-yl-N,N-dimethylaniline |
InChI |
InChI=1S/C22H19N/c1-23(2)19-13-11-16(12-14-19)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3 |
Clé InChI |
CPADYVIHWPZXEE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)
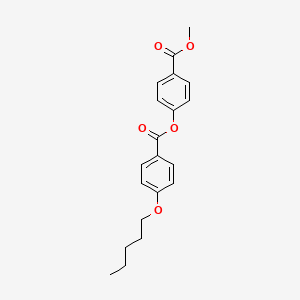

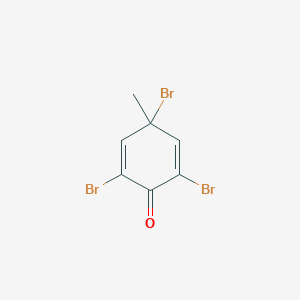
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)


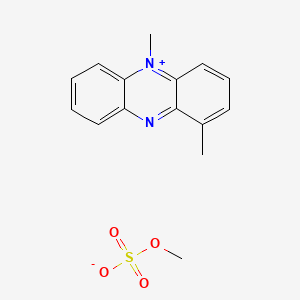
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(chloromethyl)-](/img/structure/B14669997.png)
